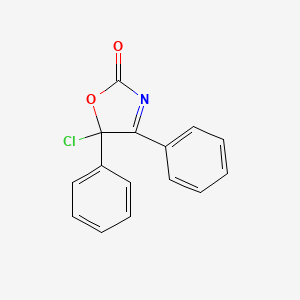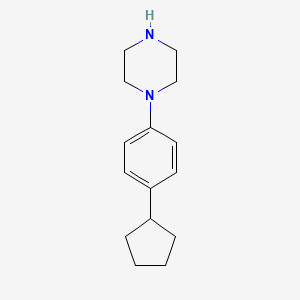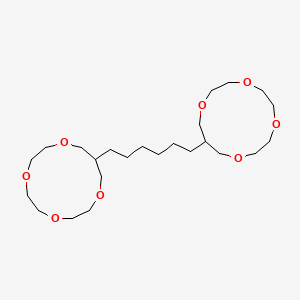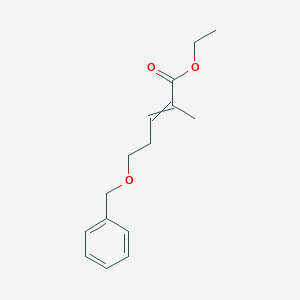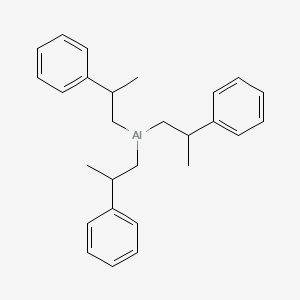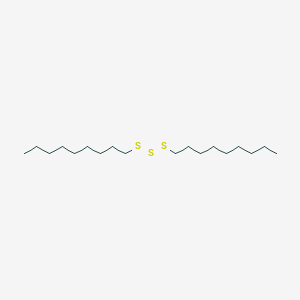
Dinonyltrisulfane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dinonyltrisulfane is an organosulfur compound characterized by the presence of three sulfur atoms linked in a chain, with two nonyl groups attached to the terminal sulfur atoms
準備方法
Synthetic Routes and Reaction Conditions: Dinonyltrisulfane can be synthesized through several methods, including the reaction of nonyl halides with sodium trisulfide. The general reaction involves the nucleophilic substitution of the halide by the trisulfide anion: [ \text{2 R-X + Na}_2\text{S}_3 \rightarrow \text{R-S-S-S-R + 2 NaX} ] where ( \text{R} ) represents the nonyl group and ( \text{X} ) is a halogen.
Industrial Production Methods: Industrial production of this compound typically involves the use of high-purity reagents and controlled reaction conditions to ensure the desired product’s yield and purity. The process may include steps such as distillation and recrystallization to purify the final product.
化学反応の分析
Types of Reactions: Dinonyltrisulfane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can break the sulfur-sulfur bonds, leading to the formation of thiols.
Substitution: The nonyl groups can be substituted with other alkyl or aryl groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and meta-chloroperoxybenzoic acid (mCPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like Grignard reagents or organolithium compounds can facilitate substitution reactions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various alkyl or aryl trisulfanes.
科学的研究の応用
Dinonyltrisulfane has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other sulfur-containing compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, including anticancer properties.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of dinonyltrisulfane involves its ability to interact with various molecular targets, including enzymes and proteins. The compound’s sulfur atoms can form covalent bonds with thiol groups in proteins, leading to changes in their structure and function. This interaction can result in the inhibition of enzyme activity or the modulation of signaling pathways, contributing to its biological effects.
類似化合物との比較
Diallyltrisulfane: Known for its antimicrobial and anticancer properties.
Dimethyltrisulfane: Used in flavor and fragrance industries and as a chemical intermediate.
Uniqueness: Dinonyltrisulfane stands out due to its longer nonyl chains, which can influence its solubility, reactivity, and biological activity. This structural difference can lead to unique applications and properties compared to other trisulfanes.
特性
CAS番号 |
116214-16-5 |
|---|---|
分子式 |
C18H38S3 |
分子量 |
350.7 g/mol |
IUPAC名 |
1-(nonyltrisulfanyl)nonane |
InChI |
InChI=1S/C18H38S3/c1-3-5-7-9-11-13-15-17-19-21-20-18-16-14-12-10-8-6-4-2/h3-18H2,1-2H3 |
InChIキー |
FNRUPAPVAOLCEM-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCSSSCCCCCCCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


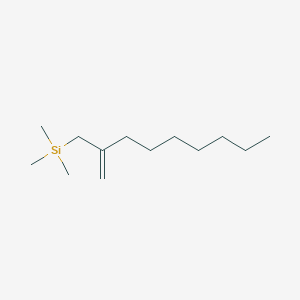
![1,1'-{1-Methoxy-2-[(2-methoxyphenyl)selanyl]ethane-1,1-diyl}dibenzene](/img/structure/B14294938.png)
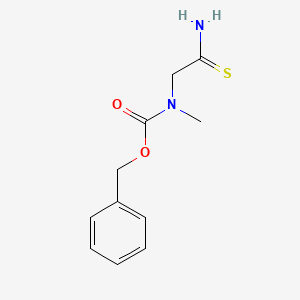
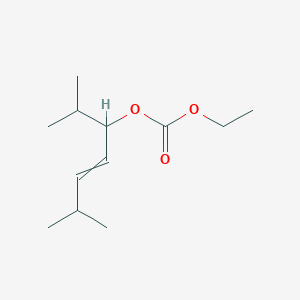


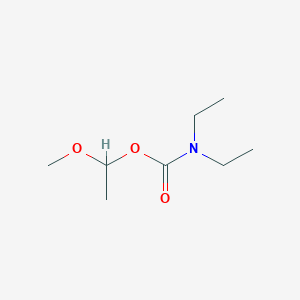
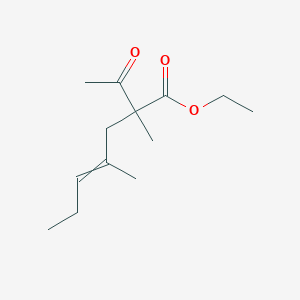
![3-[Tris(2,2,2-trifluoroethoxy)silyl]propan-1-amine](/img/structure/B14294960.png)
